Comparative MAO-B Inhibition: Target Compound vs. High-Potency C7-Optimized Analog
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one exhibits a baseline MAO-B inhibitory activity (IC50 = 209 nM) against rat brain mitochondrial homogenate [1]. While this value indicates moderate potency, it serves as a crucial benchmark for evaluating C6/C7 substituent effects. In contrast, a high-potency C7-optimized analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, demonstrates an IC50 of 2.9 nM against human recombinant MAO-B [2]. This 72-fold difference quantifies the substantial impact that replacing the C7 fluorine with a larger benzyloxy group can have on MAO-B affinity. The target compound's dual-halogen substitution pattern provides a unique starting point for optimizing potency, selectivity, and physicochemical properties that is distinct from the high-potency, single-substituted lead.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: 2.9 nM |
| Quantified Difference | 72-fold higher potency for comparator (lower IC50 value) |
| Conditions | Target: Sprague-Dawley rat MAO-B in brain mitochondrial homogenate (spectrophotometric method); Comparator: Recombinant human MAO-B (assay unspecified in abstract) |
Why This Matters
This data contextualizes the target compound's activity, showing it is a moderately potent MAO-B inhibitor whose value lies in its synthetic versatility for further optimization, rather than being a final high-potency lead compound.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). Affinity Data: IC50 209 nM for Sprague-Dawley rat MAO-B. View Source
- [2] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5498-502. View Source
